molecular formula C10H11N3O4 B11870429 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine CAS No. 62194-84-7

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B11870429
CAS No.: 62194-84-7
M. Wt: 237.21 g/mol
InChI Key: DWEIXOBYZFICKP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a nitro group at the 3-position and a 2-(2-methoxyethoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethanol. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction . The mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Methoxyethoxy)-3-aminoimidazo[1,2-a]pyridine.

    Substitution: Depending on the nucleophile used, products can include 2-(2-Methoxyethoxy)-3-alkylimidazo[1,2-a]pyridine or 2-(2-Methoxyethoxy)-3-thioimidazo[1,2-a]pyridine.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in the inhibition of enzymes or disruption of cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62194-84-7

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11N3O4/c1-16-6-7-17-9-10(13(14)15)12-5-3-2-4-8(12)11-9/h2-5H,6-7H2,1H3

InChI Key

DWEIXOBYZFICKP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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